molecular formula C10H9F3O2 B1350618 3-(3-Trifluoromethylphenyl)propionic acid CAS No. 585-50-2

3-(3-Trifluoromethylphenyl)propionic acid

Cat. No. B1350618
Key on ui cas rn: 585-50-2
M. Wt: 218.17 g/mol
InChI Key: YLTJJMIWCCJIHI-UHFFFAOYSA-N
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Patent
US08575393B2

Procedure details

3-trifluoromethyl cinnamic acid (0.463 moles, 100 gms) was dissolved in 1.0 lt. of methanol and charged to a hydrogenating vessel. 5% Pd/C (3 gms) was added. The reaction mass was hydrogenated at H2 pressure of 1 kg/cm2 at a temperature of 25° C. for about 10 hours. After completion of the reaction, the contents of the vessel was filtered, washed with methanol (100 ml). Methanol was evaporated from the filtered material to get a residue of 3-(3-trifluoromethylphenyl)propanoic acid (100 gms, Yield 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH:6]=[CH:7][C:8]([OH:10])=[O:9]>[Pd].CO>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C=1C=C(C=CC(=O)O)C=CC1)(F)F
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the contents of the vessel was filtered
WASH
Type
WASH
Details
washed with methanol (100 ml)
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated from the filtered material

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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